N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
Description
Historical Evolution of Oxalamide Research
The study of oxalamides dates to early investigations into their crystalline structures and synthetic accessibility. A pivotal moment occurred in 1954 with the refinement of oxamide’s crystal structure using X-ray diffraction, which revealed a C–C bond length of $$1.542 \pm 0.006 \, \text{Å}$$ and C–O bond length of $$1.243 \pm 0.004 \, \text{Å}$$. These findings provided foundational insights into the conformational rigidity of the oxalamide core, enabling rational modifications for biological applications.
By the late 20th century, synthetic methodologies advanced significantly. For instance, European Patent EP0245631B1 (1990) detailed processes for preparing oxamide derivatives via reactions between dimethyl oxalate and amines, highlighting the role of methanol as a solvent. Concurrently, studies such as those by Romers (1953) explored the reactivity of oxalamides in polymer stabilization and corrosion inhibition, laying groundwork for their later use in medicinal contexts.
The 21st century saw oxalamides transition into drug discovery. A landmark 2022 study demonstrated that modifying ZINC05250774 —a lead oxalamide neuraminidase inhibitor—yielded derivatives like Z2 with submicromolar inhibitory activity ($$IC_{50} = 0.09 \, \mu\text{M}$$) against influenza virus. This underscored the potential of oxalamide derivatives as bioactive agents, catalyzing interest in structurally complex variants like N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide .
Significance of this compound in Contemporary Research
This compound exemplifies the integration of pharmacophoric elements to enhance target engagement. Key structural features include:
| Feature | Role in Bioactivity |
|---|---|
| Cyclohexenyl ethyl group | Lipophilic moiety for membrane penetration |
| Isonicotinoylpiperidinyl methyl | Hydrogen bond acceptor/donor interactions |
| Oxalamide core | Conformational rigidity |
The cyclohexenyl group enhances solubility in nonpolar environments, while the isonicotinoyl fragment—a pyridine derivative—facilitates interactions with enzymatic active sites through π-π stacking. Molecular docking simulations of analogous compounds suggest that the oxalamide backbone stabilizes binding via hydrogen bonds with residues like Arg152 and Glu119 in neuraminidase.
Position within the Broader Oxalamide Research Landscape
This compound occupies a niche between traditional agrochemical oxalamides (e.g., slow-release fertilizers) and cutting-edge therapeutics. Unlike simpler derivatives such as ZINC05250774 , its complexity enables multitarget engagement, a trait increasingly valued in oncology and antiviral research.
Comparative analysis with other oxalamide-based inhibitors reveals distinct advantages:
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c27-20(24-13-6-17-4-2-1-3-5-17)21(28)25-16-18-9-14-26(15-10-18)22(29)19-7-11-23-12-8-19/h4,7-8,11-12,18H,1-3,5-6,9-10,13-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFBNKFOGRNGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Functional Groups
The compound’s structure aligns with oxalamides reported in antiviral, flavoring, and enzyme-inhibition studies. Key comparisons include:
Key Observations :
Inference for Target Compound :
Pharmacological and Toxicological Profiles
Bioactivity
- Antiviral Activity: Analogs like Compound 13 (HIV entry inhibitor) highlight the role of heterocyclic substituents (e.g., thiazole) in targeting viral proteins . The target compound’s isonicotinoyl group (structurally akin to isoniazid) may confer antibacterial or antiviral properties, though this remains speculative.
- Flavoring Agents : S336’s umami activity derives from methoxybenzyl and pyridyl groups activating taste receptors . The target compound’s lack of these groups suggests divergent applications.
Physicochemical Properties
- Solubility : Predicted low aqueous solubility due to cyclohexenyl group; formulation strategies (e.g., salt formation) may be required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
